4-Amino-3-nitropyridin-2(1H)-one
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Overview
Description
4-Amino-3-nitropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and a keto group at the 2-position of the pyridine ring
Scientific Research Applications
4-Amino-3-nitropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitropyridin-2(1H)-one typically involves the nitration of 4-amino-2-pyridone. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 3-position. The general procedure involves the following steps:
Nitration: 4-Amino-2-pyridone is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a low temperature to form this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-3-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinone ring.
Mechanism of Action
The mechanism of action of 4-Amino-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-nitropyridine-4-amine
- 2-Bromo-4-chloro-3-nitropyridine
- 2-Bromo-4-methyl-3-nitropyridine
- 2,4-Dibromo-3-nitropyridine
Uniqueness
4-Amino-3-nitropyridin-2(1H)-one is unique due to the presence of both an amino and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-amino-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H3,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDNSAKBSIEHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563907 |
Source
|
Record name | 4-Amino-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-57-3 |
Source
|
Record name | 4-Amino-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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